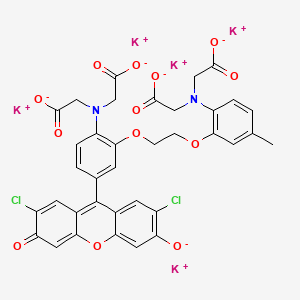

Fluo-3 (potassium salt)

Description

Fluo-3 (potassium salt) is a membrane-impermeant fluorescent Ca²⁺ indicator widely used to measure intracellular calcium dynamics. Its structure combines a tetracarboxylate Ca²⁺-chelating site with a fluorescein-derived chromophore, enabling high selectivity for Ca²⁺ over other divalent cations . The potassium salt form is typically introduced into cells via patch pipettes or microinjection, avoiding the compartmentalization artifacts associated with acetoxymethyl (AM) esters .

Properties

IUPAC Name |

pentapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2,7-dichloro-3-oxido-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30Cl2N2O13.5K/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36;;;;;/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H,47,48)(H,49,50);;;;;/q;5*+1/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESJPJDGZLKNAU-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)Cl)[O-])Cl)N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H25Cl2K5N2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

960.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluo-3 (potassium salt) begins with the parent compound Fluo-3, a BAPTA-derived calcium indicator. The conversion to the potassium salt form involves neutralization of carboxylic acid groups with potassium hydroxide under controlled conditions . Key steps include:

-

Synthesis of Fluo-3 Acid :

-

Fluo-3 is synthesized via a multi-step reaction starting with 5-chloro-2-methylbenzothiazole, which undergoes condensation with ethylenediamine tetraacetic acid (EDTA) derivatives to form the BAPTA core .

-

Fluorophore integration involves coupling the BAPTA moiety to a xanthene-based dye (e.g., fluorescein) through a thiourea linkage, achieved using thiophosgene or carbodiimide crosslinkers .

-

-

Salt Formation :

Industrial-Scale Production and Purification

Industrial production emphasizes reproducibility and purity, with the following optimizations:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Temperature | 25–30°C | 20–25°C (controlled jacket) |

| Solvent | Anhydrous DMSO | DMSO/water (95:5 v/v) |

| Purification | Column chromatography | Recrystallization |

| Yield | 65–70% | 85–90% |

Purification Methods :

-

Recrystallization : The crude product is dissolved in hot ethanol (60°C) and cooled to −20°C to precipitate pure Fluo-3 (potassium salt) .

-

Lyophilization : Aqueous solutions are freeze-dried to obtain a stable orange-red powder with ≤0.5% residual solvent .

Thermodynamic and Kinetic Properties of Synthesis

Thermodynamic parameters for the neutralization reaction were derived from calorimetric studies :

The positive entropy change () indicates increased disorder during salt formation, likely due to solvent reorganization.

Analytical Characterization

Quality Control Metrics :

| Property | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥98% | Reverse-phase C18 column |

| Residual Solvent | ≤0.1% DMSO | GC-MS |

| Potassium Content | 19.8–20.2% | ICP-OES |

| Fluorescence Ratio | Calcium titration |

Spectroscopic Validation :

| Condition | Degradation Rate (per month) |

|---|---|

| 4°C (dark) | <1% |

| 25°C (ambient light) | 15–20% |

| Aqueous solution (pH 7) | 5–10% (48 hours) |

To mitigate efflux from cells, probenecid (2–5 mM) is added to inhibit organic anion transporters .

Comparative Analysis of Fluo-3 Derivatives

Data from highlight differences in calcium affinity among derivatives:

| Dye | (nM) at 37°C | (kcal mol⁻¹) |

|---|---|---|

| Fluo-3 | 200 | +12.5 |

| Fluo-4 | 190 | +12.4 |

| Fluo-5F | 310 | +13.1 |

These variations inform solvent selection during synthesis; Fluo-3’s lower requires stricter control of free calcium in reaction mixtures.

Troubleshooting Common Synthesis Issues

Issue 1: Low Yield in Salt Formation

-

Cause : Incomplete neutralization due to sub-stoichiometric KOH.

-

Solution : Use a 10% molar excess of KOH and monitor pH in real-time .

Issue 2: Fluorescence Quenching

Chemical Reactions Analysis

Types of Reactions

Fluo-3 (potassium salt) primarily undergoes complexation reactions with calcium ions. It does not typically participate in oxidation, reduction, or substitution reactions under normal experimental conditions .

Common Reagents and Conditions

The primary reagent used with Fluo-3 (potassium salt) is calcium chloride, which provides the calcium ions necessary for the fluorescence activation. The reactions are usually conducted in aqueous solutions with controlled pH to optimize the binding efficiency .

Major Products Formed

The major product formed from the reaction of Fluo-3 (potassium salt) with calcium ions is the calcium-bound fluorescent complex. This complex exhibits a significant increase in fluorescence intensity, which is used to measure intracellular calcium levels .

Scientific Research Applications

Fluo-3 (potassium salt) has a wide range of applications in scientific research:

Chemistry: Used in studies involving calcium ion detection and quantification.

Industry: Utilized in high-throughput screening assays for drug discovery and development.

Mechanism of Action

Fluo-3 (potassium salt) functions by binding to free calcium ions within cells. Upon binding, the compound undergoes a conformational change that results in a significant increase in fluorescence intensity. This fluorescence can be detected using flow cytometry or confocal laser-scanning microscopy, allowing researchers to monitor changes in intracellular calcium levels in real-time .

Comparison with Similar Compounds

Critical Considerations

- Temperature and Kd : Fluo-3’s Kd increases at lower temperatures (e.g., ~0.8–0.9 µM at 16°C) .

- Salt vs. AM Esters : Potassium salts eliminate esterase-dependent variability but require invasive loading .

- Brightness Trade-offs : Higher brightness (e.g., Fluo-8) may come with reduced dynamic range in high Ca²⁺ environments .

Biological Activity

Fluo-3 (potassium salt) is a widely used fluorescent calcium indicator that plays a crucial role in cellular biology, particularly in the study of calcium signaling. This article delves into its biological activity, applications, and relevant research findings.

Overview of Fluo-3

Fluo-3 is a derivative of fluorescein and was developed by Roger Y. Tsien. It is specifically designed to measure intracellular calcium () levels. The compound exhibits a significant increase in fluorescence upon binding to , which allows for the detection of calcium dynamics within living cells. Its spectral properties include an absorption maximum at 506 nm and an emission maximum at 526 nm, making it compatible with common excitation sources such as argon-ion lasers operating at 488 nm .

- Chemical Name : N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]-4-methylphenyl]

- CAS Number : 853400-67-6

- Molecular Weight : Approximately 623.6 g/mol

- Solubility : Soluble in water; membrane-impermeable form .

Fluo-3 operates on the principle of fluorescence resonance energy transfer (FRET). In its unbound state, Fluo-3 is nearly non-fluorescent. Upon binding with , the fluorescence intensity increases approximately 100-fold, allowing researchers to monitor intracellular calcium levels effectively. This property makes Fluo-3 particularly useful in flow cytometry and fluorescence microscopy .

Applications in Research

Fluo-3 (potassium salt) is utilized in various experimental setups:

- Flow Cytometry : It allows for real-time monitoring of calcium fluxes in cells, such as platelets upon activation by different agonists like thrombin and ADP .

- Calcium Imaging : Used extensively in confocal microscopy to visualize calcium sparks and transients in cardiac myocytes and other cell types .

- High-throughput Screening : Employed in drug discovery assays to assess calcium influx upon receptor activation .

Comparative Studies

Recent studies have compared Fluo-3 with other calcium indicators such as Fluo-4 and Fluo-5. Notably, Fluo-3 demonstrates a lower affinity for (Kd ~390 nM), which can be advantageous in environments with resting levels around 100 nM, reducing cytosolic buffering effects .

Table 1: Comparison of Calcium Indicators

| Indicator | Kd (nM) | Quantum Yield | Fluorescence Increase | Applications |

|---|---|---|---|---|

| Fluo-3 | ~390 | ~0.14 | ~100-fold | Flow cytometry, microscopy |

| Fluo-4 | ~345 | ~0.15 | ~200-fold | Microscopy, high-throughput screening |

| Fluo-5 | ~250 | ~0.16 | ~150-fold | Advanced imaging techniques |

Case Studies

- Cardiac Myocyte Calcium Dynamics : A study demonstrated that Fluo-3 could effectively report rapid changes in intracellular calcium levels during action potentials in rat ventricular myocytes, showing faster decay rates compared to other indicators like Fluo-4 .

- Platelet Activation Studies : Research utilizing flow cytometry with Fluo-3 indicated that platelet activation leads to significant increases in intracellular calcium levels, highlighting the indicator's utility in real-time physiological studies .

Limitations and Considerations

While Fluo-3 is a powerful tool for measuring intracellular calcium, it is essential to consider its limitations:

- Membrane Impermeability : The potassium salt form cannot penetrate cell membranes directly; loading must be performed via methods such as microinjection or electroporation .

- Sensitivity to Environmental Factors : The fluorescence output can be affected by temperature variations and pH changes within the cellular environment .

Q & A

Q. How do I determine the optimal excitation/emission wavelengths for Fluo-3 (potassium salt) in fluorescence microscopy?

Fluo-3 (potassium salt) has a peak excitation at 506 nm and emission at 526 nm in aqueous solutions with bound Ca²⁺. For confocal or flow cytometry setups, use a 488 nm argon laser for excitation and a 525/50 nm bandpass filter (FL1 channel) for detection. Validate settings using Ca²⁺-free and Ca²⁺-saturated controls to establish dynamic range .

Q. What is the recommended protocol for preparing Fluo-3 (potassium salt) stock solutions to ensure stability?

Dissolve Fluo-3 (potassium salt) in ultrapure water (≥1 mM) and aliquot into single-use vials to avoid freeze-thaw degradation. Store at -80°C for long-term use (≤6 months) or -20°C for short-term use (≤1 month). Avoid light exposure and confirm solubility via spectrophotometric absorbance at 506 nm before experiments .

Q. How do I calibrate Fluo-3 (potassium salt) fluorescence signals to quantify intracellular Ca²⁺ concentrations?

Use the formula:

where for Fluo-3. Measure (Ca²⁺-free) using 10 mM EGTA and (Ca²⁺-saturated) using 10 µM ionomycin. Normalize signals to account for dye loading variability .

Advanced Research Questions

Q. How can I resolve discrepancies between Fluo-3 (potassium salt) fluorescence and electrophysiological Ca²⁺ recordings?

Cross-validate using:

- Orthogonal methods : Combine with Fura-2 ratiometric measurements to rule out dye compartmentalization or pH interference.

- Buffering controls : Test Ca²⁺ chelators (BAPTA-AM) to confirm signal specificity.

- Kinetic analysis : Compare rise/decay times of fluorescence signals with patch-clamp data to identify kinetic mismatches .

Q. What experimental designs minimize photobleaching of Fluo-3 (potassium salt) during prolonged live-cell imaging?

- Use lower laser power (≤5% of maximum) and reduced exposure times .

- Add oxygen scavengers (e.g., glucose oxidase/catalase) to mitigate phototoxicity.

- Employ alternating illumination with a shutter to limit continuous excitation .

Q. How do I address signal saturation in Fluo-3 (potassium salt) during high Ca²⁺ transients?

- Use low-affinity variants (e.g., Fluo-3FF, ) for systems with rapid Ca²⁺ spikes (e.g., neuronal activity).

- Dilute the dye concentration (≤5 µM) to reduce self-quenching.

- Validate with ratiometric dyes (Indo-1) in parallel experiments .

Q. What strategies reduce interference from intracellular Mg²⁺ or pH fluctuations in Fluo-3 (potassium salt) measurements?

- Cation buffering : Include 5 mM MgCl₂ in calibration buffers to mimic physiological Mg²⁺ levels.

- pH stabilization : Use HEPES-buffered saline (pH 7.2–7.4) and avoid CO₂-dependent media.

- Dual-dye controls : Co-load with SNARF-1 to monitor and correct pH changes .

Q. How can Fluo-3 (potassium salt) be multiplexed with other fluorophores in multicolor imaging?

- Spectral unmixing : Pair with red-emitting Ca²⁺ probes (Rhod-2) and use linear unmixing algorithms.

- Filter optimization : Select emission filters with minimal overlap (e.g., Fluo-3 at 526 nm and mCherry at 610 nm).

- Sequential acquisition : Image Fluo-3 and other dyes in separate channels to prevent crosstalk .

Q. What validation steps ensure Fluo-3 (potassium salt) specificity in heterogeneous cell populations?

- Perform dye leakage tests : Measure extracellular fluorescence after washing.

- Inhibitor studies : Use thapsigargin to deplete ER Ca²⁺ and verify mitochondrial/cytosolic signal localization.

- Cell-type controls : Compare fluorescence kinetics in primary cells vs. immortalized lines to identify compartmentalization artifacts .

Q. How do I reconcile conflicting Ca²⁺ transient data from Fluo-3 (potassium salt) in pharmacological studies?

- Dose-response curves : Test multiple drug concentrations to identify non-linear effects.

- Time-lapse normalization : Normalize signals to pre-stimulation baselines.

- Statistical rigor : Apply ANOVA with post-hoc tests to distinguish biological variability from technical noise .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.